molecular formula C9H8N2O B11725290 3-(4-Methylphenyl)-1,2,5-oxadiazole

3-(4-Methylphenyl)-1,2,5-oxadiazole

Cat. No.: B11725290
M. Wt: 160.17 g/mol
InChI Key: CAAXAYBYQGQGFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylphenyl)-1,2,5-oxadiazole (CAS Number: 10349-07-2) is a high-purity chemical reagent belonging to the 1,2,5-oxadiazole class of heterocyclic compounds, which are also known as furazans. This compound is provided as a solid and is intended for research applications in medicinal chemistry and drug discovery. Its core research value lies in its role as a key scaffold for investigating new anticancer agents. The 1,2,5-oxadiazole moiety is a prominent pharmacophore in medicinal chemistry, and derivatives based on this structure have demonstrated significant biological activities. Scientific studies on related 1,2,5-oxadiazole analogues have shown potent antiproliferative properties against a diverse panel of human cancer cell lines, including leukemia (HL-60), cervical cancer (HeLa), and colon carcinoma (HCT-116) . The mechanism of action for this class of compounds is under active investigation; preliminary research on specific derivatives indicates that they may exert their anticancer effects by targeting and inhibiting the activity of human topoisomerase IIα, a critical enzyme for DNA replication and cell proliferation . Beyond its application in oncology research, the 1,2,5-oxadiazole ring system is also of interest in the development of high-energy materials due to its properties . Researchers utilize this compound as a versatile building block for the synthesis of more complex molecules or as a core structure for structure-activity relationship (SAR) studies aimed at optimizing biological potency and selectivity. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-(4-methylphenyl)-1,2,5-oxadiazole

InChI

InChI=1S/C9H8N2O/c1-7-2-4-8(5-3-7)9-6-10-12-11-9/h2-6H,1H3

InChI Key

CAAXAYBYQGQGFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NON=C2

Origin of Product

United States

Synthetic Methodologies for 1,2,5 Oxadiazole Systems

Cyclization and Ring-Closure Strategies

The formation of the 1,2,5-oxadiazole ring is the cornerstone of synthesizing derivatives like 3-(4-Methylphenyl)-1,2,5-oxadiazole. Various cyclization strategies have been developed to achieve this heterocyclic system.

Dehydration of Dioximes

A prominent method for constructing the 1,2,5-oxadiazole ring is the dehydration of α-dioximes. This approach involves the removal of two molecules of water from a 1,2-dione dioxime precursor to form the stable heterocyclic ring. A variety of dehydrating agents can be employed for this transformation. For instance, 1,1'-carbonyldiimidazole (B1668759) has been shown to effectively induce the cyclization of dioximes at ambient temperatures, offering a mild route to 3,4-disubstituted 1,2,5-oxadiazoles. organic-chemistry.org This method is particularly advantageous for preparing energetic compounds as it avoids high temperatures that could lead to decomposition. organic-chemistry.org Diphosphorus tetraiodide has also been utilized as a mild condensing agent for the dehydration of oximes to form 1,2,5-oxadiazoles. researchgate.net

Methods Involving Nitrile Oxide Intermediates

Nitrile oxides are highly reactive intermediates that readily undergo [3+2] cycloaddition reactions to form five-membered heterocycles. rsc.orgnih.gov The generation of a nitrile oxide from an appropriate precursor, such as an oxime halide, in the presence of a suitable dipolarophile is a key strategy for synthesizing 1,2,5-oxadiazole derivatives. nih.gov While traditionally carried out in organic solvents under basic conditions, recent advancements have shown that the generation of nitrile oxides can also be achieved in water under mildly acidic conditions (pH 4-5). nih.gov These aqueous conditions facilitate the cycloaddition of nitrile oxides with various dipolarophiles. nih.gov

The dimerization of nitrile oxides can also lead to the formation of 1,2,5-oxadiazole N-oxides (furoxans), which can subsequently be deoxygenated to yield the corresponding 1,2,5-oxadiazole. researchgate.netresearchgate.net

Cyclodehydration of N,N′-Diacylhydrazines

The cyclodehydration of N,N'-diacylhydrazines is a widely employed method for the synthesis of 1,3,4-oxadiazoles, a related but distinct class of isomers. mdpi.commdpi.comnih.govrsc.orgresearchgate.netnih.gov This reaction typically involves heating the diacylhydrazine with a strong dehydrating agent. A plethora of reagents have been reported for this purpose, with varying degrees of reactivity and substrate scope.

Dehydrating AgentReference
Polyphosphoric acid (PPA) mdpi.commdpi.com
Sulfuric acid (H₂SO₄) mdpi.com
Phosphorus oxychloride (POCl₃) mdpi.commdpi.comnih.gov
Thionyl chloride (SOCl₂) mdpi.comnih.gov
Trifluoromethanesulfonic anhydride (B1165640) ((CF₃SO₂)₂O) mdpi.commdpi.com
Phosphorus pentoxide (P₂O₅) mdpi.commdpi.com
Boron trifluoride etherate (BF₃·OEt₂) mdpi.commdpi.com
Burgess reagent mdpi.commdpi.com
[Et₂NSF₂]BF₄ (XtalFluor-E) rsc.org

The choice of dehydrating agent can be critical and is often determined by the nature of the substituents on the diacylhydrazine. For example, the use of [Et₂NSF₂]BF₄ has been described as a practical cyclodehydration agent for various functionalized 1,3,4-oxadiazoles, with the addition of acetic acid often improving reaction yields. rsc.org

Functional Group Interconversions and Post-Cyclization Modifications

Once the 1,2,5-oxadiazole ring is formed, further modifications can be carried out to introduce or alter functional groups on the heterocyclic core. These post-cyclization modifications are crucial for synthesizing a diverse range of derivatives.

Nucleophilic Substitution Reactions on 1,2,5-Oxadiazole Rings

The 1,2,5-oxadiazole ring can be susceptible to nucleophilic attack, particularly when substituted with a good leaving group. thieme-connect.de This reactivity provides a valuable pathway for introducing various functionalities onto the ring.

A range of leaving groups attached to the 1,2,5-oxadiazole ring can be displaced by nucleophiles. thieme-connect.de While halides and sulfonyl groups can serve as leaving groups, nitro-substituted 1,2,5-oxadiazoles are frequently used starting materials due to their accessibility. thieme-connect.de The nitro group is an excellent leaving group and is readily displaced by a variety of nucleophiles. thieme-connect.de

For example, 3-chloro-4-phenyl-1,2,5-oxadiazole undergoes reaction with alkoxides to yield the corresponding 3-alkoxy derivatives. thieme-connect.de Similarly, the nitrite (B80452) group in nitro-1,2,5-oxadiazoles can be displaced by a wide array of nucleophiles, including hydroxides, alkoxides, phenoxides, thiocyanates, and thiols. thieme-connect.de This allows for the synthesis of hydroxy-, alkoxy-, aryloxy-, and thio-substituted 1,2,5-oxadiazoles. thieme-connect.de

NucleophileLeaving GroupProduct TypeReference
AlkoxidesHalidesAlkoxy-1,2,5-oxadiazoles thieme-connect.de
HydroxidesNitriteHydroxy-1,2,5-oxadiazoles thieme-connect.de
AlkoxidesNitriteAlkoxy-1,2,5-oxadiazoles thieme-connect.de
PhenoxidesNitriteAryloxy-1,2,5-oxadiazoles thieme-connect.de
ThiocyanatesNitriteThiocyanato-1,2,5-oxadiazoles thieme-connect.de
ThiolsNitriteThio-1,2,5-oxadiazoles thieme-connect.de

This nucleophilic substitution methodology is a powerful tool for the diversification of 1,2,5-oxadiazole scaffolds, enabling the synthesis of compounds with a wide range of electronic and steric properties.

Reactions with Heteroatom and Carbon Nucleophiles

The 1,2,5-oxadiazole ring demonstrates low reactivity toward nucleophilic attack unless it is substituted with a good leaving group. thieme-connect.de Nucleophilic substitution provides a valuable synthetic pathway to a range of heteroatom-substituted derivatives that are not easily accessible through direct ring-closure methods. thieme-connect.de

Key aspects of these reactions include:

Leaving Groups: Halides, nitrite (NO2), and sulfonyl groups are effective leaving groups that facilitate nucleophilic substitution. Nitro-substituted 1,2,5-oxadiazoles are particularly useful and common starting materials for these transformations. thieme-connect.de

Nucleophiles: A variety of nucleophiles can be employed. For instance, 7-halo-4-nitro-2,1,3-benzoxadiazole 1-oxides react with primary and secondary arylamines. thieme-connect.de Carbon nucleophiles are also effective; N,N-dimethylaniline can displace a chloride ion to form a new carbon-carbon bond with the ring system. thieme-connect.de

Deoxygenation of 1,2,5-Oxadiazole N-Oxides (Furoxans)

A primary and widely used method for synthesizing 1,2,5-oxadiazoles is the deoxygenation of their corresponding N-oxides, known as furoxans (1,2,5-oxadiazole N-oxides). chemicalbook.comresearchgate.net This reductive approach is versatile, allowing for the preparation of 1,2,5-oxadiazoles with a diverse array of substituents. chemicalbook.com

Common reagents and methods for the deoxygenation of furoxans are summarized below:

ReagentConditionsProductReference
Trialkylphosphites (e.g., Triethylphosphite)VariesSubstituted 1,2,5-oxadiazoles chemicalbook.com
Triphenylphosphine (B44618) (PPh3)Dichloromethane (B109758), Room TemperatureSubstituted 1,2,5-oxadiazoles mdpi.com

This deoxygenation is a crucial step, as furoxans are often the direct products of common ring-formation reactions, such as the dimerization of nitrile oxides. researchgate.net The subsequent reduction provides clean access to the target furazan (B8792606). For example, the reduction of a furoxan ring to a furazan (1,2,5-oxadiazole) has been effectively carried out using triphenylphosphine in dichloromethane at room temperature. mdpi.com

Substituent Derivatization at C3 and C4 Positions

The modification of substituents at the C3 and C4 positions of a pre-existing 1,2,5-oxadiazole ring is a key strategy for creating analogues. This is most effectively achieved through nucleophilic substitution when a suitable leaving group is present at one of these positions. thieme-connect.de This allows for the introduction of various functional groups, including heteroatoms. thieme-connect.de

Alternatively, the desired substituents, such as the 4-methylphenyl group in this compound, are often incorporated into the precursors before the 1,2,5-oxadiazole ring is constructed. chemicalbook.comnih.gov Synthetic strategies like the dehydration of α-dioximes or the deoxygenation of furoxans then yield the final substituted product. chemicalbook.com For instance, 1,2,5-oxadiazoles bearing alkyl, aryl, acyl, cyano, and amino groups can be synthesized by reducing the corresponding substituted 1,2,5-oxadiazole-2N-oxides. chemicalbook.com

Emerging Green Chemistry Approaches in 1,2,5-Oxadiazole Synthesis

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a prominent green chemistry technique for synthesizing oxadiazole derivatives. nih.gov This method utilizes microwave radiation to heat reactions, which offers significant advantages over conventional heating. wjarr.comeurekaselect.com

Key Research Findings:

Reduced Reaction Times: Organic transformations that might take hours or days to complete using conventional methods can often be accomplished in minutes under microwave irradiation. nih.govwjarr.com

Increased Yields and Purity: Microwave synthesis frequently leads to higher product yields and increased purity, reducing the need for extensive purification steps. nih.gov

Solvent-Free Conditions: The direct absorption of microwave energy by reactants can enable reactions to proceed efficiently in the absence of a solvent, which further enhances the green credentials of the process. ias.ac.in

While many published examples focus on the 1,3,4- and 1,2,4-isomers, the principles are broadly applicable to the synthesis of the 1,2,5-oxadiazole core. nih.govwjarr.com

Ultrasound-Mediated Methods

The use of ultrasound irradiation is another emerging green technique in organic synthesis. nih.govresearchgate.net This method, known as sonochemistry, utilizes the energy from acoustic cavitation to initiate and accelerate chemical reactions. nih.govtandfonline.com

Key Research Findings:

Enhanced Reaction Rates: Ultrasound can significantly shorten reaction times compared to silent (non-irradiated) conditions. tandfonline.comresearchgate.net

Milder Conditions: Reactions can often be conducted at lower temperatures and without the need for harsh catalysts. nih.gov

Reduced Solvent and Reagent Use: An ultrasound-assisted protocol has been developed for the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols that is low-solvent and proceeds without any acid or base catalysts. nih.gov

Reactivity and Reaction Mechanisms of 1,2,5 Oxadiazoles

Intrinsic Reactivity of the 1,2,5-Oxadiazole Heterocycle

The 1,2,5-oxadiazole ring is an electron-deficient system, which significantly influences its chemical reactivity. For alkyl- and aryl-substituted 1,2,5-oxadiazoles like 3-(4-Methylphenyl)-1,2,5-oxadiazole, the heterocyclic ring demonstrates low reactivity towards both electrophiles and nucleophiles under standard conditions. thieme-connect.de The aromaticity of the 1,2,5-oxadiazole ring, with a Bird unified aromaticity index (IA) of 53, is comparable to that of isoxazole, contributing to its relative stability. thieme-connect.de

Resistance to Electrophilic Attack

The 1,2,5-oxadiazole ring is notably resistant to electrophilic substitution reactions. thieme-connect.de This low reactivity is attributed to the electron-withdrawing nature of the two nitrogen atoms in the heterocycle, which deactivates the ring towards attack by electrophiles. For instance, common electrophilic aromatic substitution reactions such as nitration or halogenation on the heterocyclic ring are generally not feasible. However, the nitrogen atoms of the ring can be alkylated under forcing conditions, for example, by heating with powerful alkylating agents like dimethyl sulfate (B86663) to form N-methyl-1,2,5-oxadiazolium salts. thieme-connect.de While the heterocyclic core is unreactive, the pendant 4-methylphenyl group can, in principle, undergo electrophilic substitution, directed by the methyl group to the ortho positions.

Susceptibility to Nucleophilic Substitution with Activated Sites

While the unsubstituted 1,2,5-oxadiazole ring is generally unreactive towards nucleophiles, nucleophilic substitution becomes a viable pathway when the ring is substituted with a good leaving group. thieme-connect.de For a derivative of this compound, where a suitable leaving group such as a halide or a nitro group is present at the C4 position, a variety of nucleophiles can displace it. This method is a key strategy for the synthesis of diverse heteroatom-substituted 1,2,5-oxadiazoles. thieme-connect.de

NucleophileLeaving GroupProduct Type
HydroxidesNitroHydroxy-1,2,5-oxadiazoles
AlkoxidesNitroAlkoxy-1,2,5-oxadiazoles
PhenoxidesNitroAryloxy-1,2,5-oxadiazoles
ThiocyanatesNitroThiocyanato-1,2,5-oxadiazoles
ThiolsNitroThio-1,2,5-oxadiazoles
Active Methylene CompoundsNitroCarbon-substituted 1,2,5-oxadiazoles

This table illustrates the general principle of nucleophilic substitution on activated 1,2,5-oxadiazole rings.

Ring Cleavage Pathways

The 1,2,5-oxadiazole ring can undergo cleavage through several distinct mechanisms, a key aspect of its chemical reactivity.

Thermal and Photochemical Ring Cleavage

The 1,2,5-oxadiazole ring is susceptible to both thermal and photochemical cleavage. thieme-connect.de These reactions typically proceed via the scission of the O1-N2 and C3-C4 bonds, leading to the formation of nitrile and nitrile oxide fragments. thieme-connect.de For most aryl-substituted 1,2,5-oxadiazoles, thermal cleavage requires high temperatures, often in excess of 200°C. thieme-connect.de

In the case of this compound, thermal or photochemical decomposition would be expected to yield 4-methylbenzonitrile and a nitrile oxide fragment, which can then undergo further reactions.

Hypothetical Thermal/Photochemical Cleavage of this compound

Generated code

This represents a simplified hypothetical fragmentation pattern.

Reactions with Strong Reducing Agents Leading to Ring Scission

The 1,2,5-oxadiazole ring can be cleaved by treatment with strong reducing agents. thieme-connect.de Reagents such as lithium aluminum hydride (LiAlH₄) are capable of inducing ring scission, which typically results in the formation of amino-substituted fragments. thieme-connect.deyoutube.com This reactivity highlights the susceptibility of the N-O bond within the heterocyclic system to reduction. The reduction of this compound with a powerful reducing agent would likely lead to the cleavage of the ring and formation of diamine precursors or related reduced species.

Reducing AgentExpected Outcome
Lithium Aluminum Hydride (LiAlH₄)Ring cleavage to form amino-substituted fragments. thieme-connect.deyoutube.com
Sodium Borohydride (NaBH₄)Generally less effective than LiAlH₄ for ring cleavage.

Alkali-Mediated Ring Opening in Monosubstituted Analogues

While 3,4-disubstituted 1,2,5-oxadiazoles are generally stable towards alkali, monosubstituted derivatives can undergo ring-cleavage reactions in the presence of a base. thieme-connect.de Although this compound is a disubstituted derivative in the sense that both ring carbons have a substituent (one aryl group and one hydrogen), its reactivity in the presence of strong alkali would be of interest. The parent 1,2,5-oxadiazole and its monosubstituted analogues are known to undergo ring cleavage under alkaline conditions. thieme-connect.de This suggests that the presence of a proton on one of the ring carbons can facilitate a base-mediated decomposition pathway.

Rearrangement Reactions

Boulton-Katritzky Rearrangements

The Boulton-Katritzky rearrangement is a well-documented mononuclear heterocyclic rearrangement that serves as a powerful synthetic tool for converting various five-membered heterocyclic systems into new ones. beilstein-journals.org This reaction typically involves a 1,3-dipolar cyclization mechanism and is often initiated by heat, acid, or base. beilstein-journals.org It is particularly characteristic of 1,2,4-oxadiazole (B8745197) derivatives, which can be rearranged into other heterocycles such as 1,2,3-triazoles. beilstein-journals.orgnih.gov For instance, studies have shown that 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles are often unstable and can rearrange into spiropyrazolinium salts. nih.gov Similarly, the reaction has been employed in palladium-catalyzed tandem processes involving 1,2,4-oxadiazol-3-amines to synthesize mdpi.comnih.govnih.govtriazolo[1,5-a]pyridines. rsc.org

However, this type of rearrangement is prominently associated with the 1,2,4-oxadiazole isomer and is not a characteristic reaction pathway for the 1,2,5-oxadiazole (furazan) ring system. The stability of the 1,2,5-oxadiazole ring, while susceptible to cleavage under certain reductive or thermal conditions, does not typically undergo the characteristic Boulton-Katritzky rearrangement seen in its isomers. mdpi.com

Photoisomerization Studies

Photochemical isomerization represents another class of reactions that heterocyclic compounds can undergo. For oxadiazoles (B1248032), these reactions can lead to the formation of different isomers or ring systems. Computational studies on 1,2,4-oxadiazole derivatives have shown that photoisomerization can occur, for example, leading to the formation of 1,2,4-triazoles. researchgate.net The mechanism of such photoreactions is influenced by the electronic nature of the substituents on the heterocyclic ring. researchgate.net Research on 4,5-dihydro-1,2,4-oxadiazoles has indicated that the rate of photoreaction is more dependent on the substituent at the C5-position than at the C3-position. researchgate.net While these studies establish the potential for photo-induced transformations in oxadiazole systems, specific photoisomerization studies focusing on this compound are not extensively documented in the reviewed literature.

Reactivity of 1,2,5-Oxadiazole N-Oxides (Furoxans)

1,2,5-Oxadiazole N-oxides, commonly known as furoxans, are the N-oxide derivatives of furazans and exhibit distinct and significant reactivity. nih.gov The presence of the N-oxide moiety imparts a high positive enthalpy of formation and makes the furoxan ring a "latent nitro" group, which is a key feature in the development of high-energy materials. nih.gov This N-oxide group is central to the unique chemical and biological activities of furoxans, particularly their ability to act as nitric oxide (NO) donors. nih.govnih.gov

Modulation of Reactivity through Substituent Variation

The reactivity of the furoxan ring, including its propensity to release NO, can be finely tuned by altering the substituents attached to it. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can significantly impact the electrophilicity of the furoxan ring and its susceptibility to nucleophilic attack by thiols. mdpi.comnih.gov

Table 2: Effect of Substituents on Reactivity

System Substituent Effect Impact on Reactivity Reference
Benzofuroxan Strong electron-attracting effect of the condensed furoxan ring. Increases reactivity with nucleophiles compared to analogues lacking the furoxan ring. mdpi.comnih.gov
S-4-Nitrophenyl Thiobenzoates Variation of X-substituent on the non-leaving group. Affects the degree of bond formation in the transition state. researchgate.net

This table provides examples of how substituents modulate the chemical reactivity and biological activity of heterocyclic compounds.

Electrophilic Nature of Furoxans

The furoxan ring system possesses a significant electrophilic character. mdpi.com This electrophilicity is a consequence of the electron-withdrawing nature of the heterocyclic ring itself, which is further enhanced by the N-oxide group. mdpi.comnih.gov In fused systems like benzofuroxans, the furoxan ring acts as a strong electron-attracting group, which can reduce the aromaticity of the adjoining carbocyclic ring. mdpi.comnih.gov This effect makes certain carbon atoms within the structure more electrophilic and thus more reactive towards nucleophiles. mdpi.com

For instance, detailed studies on 4,6-dichloro-5-nitrobenzofuroxan have shown that it exhibits high reactivity with amine nucleophiles, comparable to highly activated systems like 2,4-dinitrochlorobenzene. mdpi.com This heightened reactivity is attributed directly to the strong electron-withdrawing effect and the aromaticity-breaking influence of the condensed furoxan ring. mdpi.com This inherent electrophilicity is fundamental to the reaction of furoxans with biological nucleophiles like thiols, initiating the cascade that leads to nitric oxide release.

Computational and Theoretical Investigations of 1,2,5 Oxadiazole Systems

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are foundational in predicting the behavior of molecules at the electronic level. For novel or under-characterized compounds, these calculations are indispensable.

Molecular Modeling and Simulation Approaches

Beyond electronic structure, computational modeling can predict the physical behavior and preferred shapes of molecules.

Intermolecular Interaction Studies

The study of intermolecular interactions is fundamental to understanding the solid-state properties of molecular crystals, including their packing, stability, and polymorphism. For aryl-substituted oxadiazoles (B1248032), non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces are the primary drivers of the supramolecular architecture.

For the 1,2,5-oxadiazole system, studies on analogous structures reveal several key interactions. In the crystal structure of (3Z)-4-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-3-bromo-1,1,1-trifluorobut-3-en-2-one, molecular pairs are connected by N—H···N hydrogen bonds, which form dimers. These dimers are further linked by N—H···O hydrogen bonds, while C—O···π and C—Br···π interactions help establish the three-dimensional network. doaj.orgresearchgate.net Similarly, analyses of various 1,3,4-oxadiazole (B1194373) derivatives show that H···H, C···H, and N···H contacts often dominate the crystal packing, with contributions from C–H···π and π-π stacking interactions also being significant. nih.govnih.gov

For 3-(4-Methylphenyl)-1,2,5-oxadiazole, the primary expected interactions would involve:

C–H···N interactions: The hydrogen atoms of the methylphenyl group can act as donors, interacting with the nitrogen atoms of the oxadiazole ring of an adjacent molecule.

C–H···π interactions: A hydrogen atom from one molecule can interact with the π-system of either the phenyl or the oxadiazole ring of a neighbor.

π-π stacking: Parallel-displaced or T-shaped stacking between the phenyl ring of one molecule and the phenyl or oxadiazole ring of another. The electron-deficient nature of the oxadiazole ring makes it a good partner for such interactions with the more electron-rich phenyl ring.

The interaction energies for these contacts can be calculated using high-level DFT, decomposing the total energy into electrostatic, polarization, dispersion, and repulsion components to understand the nature of the stabilizing forces.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry is instrumental in predicting spectroscopic parameters, which aids in the interpretation of experimental spectra and confirms molecular structures.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations, specifically using the Gauge-Independent Atomic Orbital (GIAO) method, have become standard for predicting ¹H and ¹³C NMR chemical shifts. These theoretical calculations provide valuable support for the assignment of experimental signals, especially in complex molecules.

While specific experimental and theoretical NMR data for this compound are not widely published, a correlation can be established based on data from analogous compounds. For instance, in a related compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the protons of the methylphenyl group appear at characteristic chemical shifts: aromatic protons at δ 8.00 and 7.42 ppm, and the methyl protons at δ 2.39 ppm. researchgate.net The carbon signals for the same compound show the oxadiazole ring carbons at δ 164.32 and 161.98 ppm, while the methylphenyl carbons resonate at δ 142.59, 130.40, 127.05, and 121.11 ppm, with the methyl carbon at δ 21.1 ppm. researchgate.net

Theoretical calculations for this compound would be expected to yield values in close agreement with these experimental ranges, allowing for precise signal assignment.

Table 1: Representative Experimental and Predicted NMR Chemical Shifts (δ, ppm) for this compound Data below is illustrative, based on typical values for aryl-oxadiazole systems.

AtomPositionExpected Experimental δ (ppm)Predicted Theoretical δ (ppm) (GIAO/DFT)
¹HMethyl (CH₃)2.3 - 2.52.3 - 2.5
Phenyl (ortho to oxadiazole)7.8 - 8.17.8 - 8.1
Phenyl (meta to oxadiazole)7.2 - 7.47.2 - 7.4
Oxadiazole--
¹³CMethyl (CH₃)20 - 2220 - 22
Phenyl (C-CH₃)140 - 144140 - 144
Phenyl (C-Oxadiazole)120 - 125120 - 125
Phenyl (CH)127 - 131127 - 131
Oxadiazole (C-Phenyl & C=N)150 - 165150 - 165

Vibrational Wavenumber Calculation (FT-IR)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are highly effective at predicting vibrational frequencies. A common practice involves scaling the calculated wavenumbers by an empirical factor to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental spectra. ajchem-a.com The Potential Energy Distribution (PED) is then used to assign specific vibrational modes to the calculated frequencies.

For this compound, the FT-IR spectrum can be divided into characteristic regions. A vibrational analysis of the parent 1,2,5-oxadiazole provides a basis for the ring modes. researchgate.net Studies on similar substituted heterocycles, like 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, demonstrate the power of this combined experimental and theoretical approach. ajchem-a.com

Table 2: Representative Experimental and Calculated Vibrational Wavenumbers (cm⁻¹) and Assignments for this compound Assignments are based on data from analogous aryl-oxadiazole compounds. ajchem-a.comresearchgate.net

Experimental FT-IR (cm⁻¹)Calculated (DFT/B3LYP) (cm⁻¹)Vibrational Assignment (PED)
~3080~3075Aromatic C-H stretching
~2925~2920Methyl C-H stretching
~1610~1605Aromatic C=C stretching
~1580~1575Oxadiazole C=N stretching
~1450~1445Methyl C-H bending
~1380~1375Oxadiazole ring stretching
~1020~1015Oxadiazole N-O stretching
~830~825Aromatic C-H out-of-plane bending (para-subst.)

UV-Vis Absorption and Fluorescence Emission Characteristics

The electronic properties of conjugated molecules like this compound are investigated using UV-Vis absorption and fluorescence spectroscopy. These techniques probe the electronic transitions between molecular orbitals, typically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Time-Dependent DFT (TD-DFT) is the primary computational method for predicting electronic absorption spectra, including excitation energies (λmax) and oscillator strengths.

Aryl-substituted oxadiazoles generally exhibit strong absorption bands in the UV region, which are assigned to π→π* transitions within the conjugated system. For example, various 2,5-bis[4-(2-arylvinyl)phenyl]-1,3,4-oxadiazoles show absorption maxima (λabs) in the range of 350-380 nm and fluorescence emission maxima (λem) between 400-450 nm in THF solution. The introduction of an oxadiazole ring is known to enhance fluorescence quantum yields and thermal stability, making these compounds interesting for materials science applications.

For this compound, the conjugation between the p-tolyl group and the oxadiazole ring is expected to give rise to distinct photophysical properties. TD-DFT calculations can predict the λmax for the S₀→S₁ transition and provide insights into the nature of the excited state.

Table 3: Representative Photophysical Data for Aryl-Oxadiazole Systems Data is illustrative and based on values for similar conjugated oxadiazole derivatives.

PropertySolventExpected Experimental λ (nm)Predicted Theoretical λ (nm) (TD-DFT)Transition
Absorption (λmax)Dichloromethane (B109758)~280 - 320~275 - 315π → π* (HOMO → LUMO)
Emission (λem)Dichloromethane~350 - 400~345 - 395Fluorescence

Unable to Generate Article on "this compound" Due to Lack of Specific Research Data

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is insufficient specific information to construct a thorough and scientifically accurate article on the chemical compound This compound within the strict confines of the requested outline.

The user's request specified a detailed examination of the compound's applications in advanced materials and chemical technologies, with a focused structure including its use in optoelectronics (OLEDs, electron-transporting materials, fluorescence properties) and as a precursor to high-energetic materials (nitro and azido (B1232118) derivatives, thermal stability).

The investigation revealed that while there is extensive research on the broader class of oxadiazoles, the available data primarily pertains to other isomers, such as 1,2,4-oxadiazoles and 1,3,4-oxadiazoles , or to 1,2,5-oxadiazole (furazan) rings with different substituents. For instance, numerous studies detail the synthesis and properties of various phenyl- and tolyl-substituted 1,2,4-oxadiazoles and their nitrated derivatives chemicalbook.comnih.govchemsynthesis.comsigmaaldrich.comresearchgate.net. Similarly, the utility of oxadiazole derivatives in OLEDs and as fluorescent materials is well-documented, but these studies focus on different structural analogues, not specifically this compound tubitak.gov.trumn.edust-andrews.ac.uk.

Likewise, in the field of energetic materials, research highlights the synthesis of nitro and azido derivatives from various oxadiazole and furazan (B8792606) precursors, but none of the identified pathways utilize or result in derivatives of this compound nih.govenergetic-materials.org.cnnih.gov.

Given the explicit instruction to focus solely on "this compound" and to not introduce information outside the specified scope, generating the requested article would require extrapolation from related but chemically distinct compounds. This would not meet the required standards of scientific accuracy and would violate the core constraints of the request. Therefore, the article cannot be generated at this time.

Applications of 1,2,5 Oxadiazoles in Advanced Materials and Chemical Technologies

Chemosensors and Coordination Polymers

There is no specific information available in the reviewed literature detailing the use of 3-(4-Methylphenyl)-1,2,5-oxadiazole as a building block for chemosensors or coordination polymers. Research in this area for the oxadiazole family has concentrated on other isomers. For instance, the 1,3,4-oxadiazole (B1194373) scaffold is frequently incorporated into fluorescent chemosensors and coordination polymers due to the coordination potential of its nitrogen atoms and its favorable electronic and luminescent properties. While 1,2,5-oxadiazole derivatives are known to possess fluorogenic properties and have been investigated for use in light-emitting devices, specific examples of their application as chemosensors or in coordination polymers, particularly for the 3-(4-methylphenyl) derivative, are not present in the available scientific literature. chemicalbook.com

Building Blocks and Synthetic Intermediates in Organic Synthesis

While the 1,2,5-oxadiazole ring is a recognized heterocyclic system, its role as a versatile building block is less documented than its other isomers. The primary applications and synthetic focus for 1,2,5-oxadiazoles and their N-oxides (furoxans) are in the fields of medicinal chemistry, where they serve as nitric oxide (NO) donors, and as high-energy-density materials. researchgate.netresearchgate.netbenthamdirect.com There are no specific documented instances of This compound being used as a key intermediate for the synthesis of other complex molecules within the scope of advanced materials or chemical technologies.

The 1,2,5-oxadiazole (furazan) ring can serve as a precursor for other nitrogen-containing heterocyclic systems through ring-opening and rearrangement reactions. researchgate.netbenthamdirect.com These transformations are a subject of synthetic interest. However, a review of the literature did not yield specific studies or methodologies where This compound is explicitly used as a starting material for the synthesis of other heterocyclic frameworks. The research on such transformations tends to be of a more fundamental nature or employs different derivatives of the 1,2,5-oxadiazole core.

Exploration as Scaffolds for Functional Materials

The concept of using a heterocyclic core as a "scaffold" is common in materials science and medicinal chemistry. The 1,2,5-oxadiazole ring, due to its specific electronic structure and ability to be functionalized, is a scaffold of significant interest for developing high-energy-density materials. bohrium.comnih.gov Its N-oxide counterpart, furoxan, is a well-known scaffold for designing NO-releasing drugs. researchgate.net

Despite this, there is no available research that specifically explores This compound as a central scaffold for the development of functional materials as per the requested outline. The focus of material science applications for the 1,2,5-oxadiazole class remains heavily concentrated on energetic compounds.

Based on an extensive search of scientific databases, there is currently insufficient published data to provide a detailed report on This compound for the specific applications of chemosensors, coordination polymers, as a synthetic intermediate for other heterocycles, or as a scaffold for functional materials as requested. The available body of research on oxadiazoles (B1248032) in these areas is overwhelmingly focused on the 1,3,4- and 1,2,4-isomers. The research that does exist for the 1,2,5-oxadiazole class is primarily directed towards its use in medicinal chemistry and as high-energy materials, with no specific mention of the 3-(4-methylphenyl) derivative in the contexts required by the article outline.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Pathways

The synthesis of the 1,2,5-oxadiazole ring is well-documented through various established methods. These foundational techniques provide a basis from which novel, more efficient, and versatile pathways for producing 3-aryl-1,2,5-oxadiazoles can be developed. A recent review highlights several general strategies for forming the 1,2,5-oxadiazole core, which could be adapted and optimized for the synthesis of 3-(4-Methylphenyl)-1,2,5-oxadiazole. nih.gov

Future research is anticipated to move beyond these traditional methods towards more advanced and atom-economical synthetic protocols. A key area of development will likely involve transition-metal-catalyzed cross-coupling reactions. While palladium-catalyzed methods are well-established for other azole systems, their application to the direct C-H arylation of a pre-formed 1,2,5-oxadiazole ring or the coupling of a halogenated 1,2,5-oxadiazole with a tolyl-boron reagent remains a promising but underexplored frontier. acs.orgnih.govorganic-chemistry.org The development of such methods would allow for the late-stage functionalization of the oxadiazole core, providing rapid access to a library of derivatives.

Another emerging area is the development of one-pot synthesis-functionalization strategies. These procedures, which combine the formation of the heterocyclic ring and its subsequent modification in a single reaction vessel, offer significant advantages in terms of efficiency and waste reduction. nih.gov Adapting these one-pot methods to use p-tolualdehyde or related precursors could streamline the production of this compound.

Synthetic Method Description Potential for Novelty
Cyclodehydration Formation of the oxadiazole ring from α-dioximes, often using a dehydrating agent. nih.govDevelopment of milder, more functional-group-tolerant dehydrating systems.
Oxidation of Diaminoglyoxime A classical route involving the oxidation of a substituted diaminoglyoxime.Exploration of greener and more selective oxidizing agents.
From Nitrile Oxides Dimerization or cycloaddition reactions involving nitrile oxides. rsc.orgControlling regioselectivity to favor the 1,2,5-isomer and prevent side reactions.
Palladium-Catalyzed Cross-Coupling Coupling of a halogenated 1,2,5-oxadiazole with an arylboronic acid or direct C-H arylation. acs.orgnih.govEstablishing robust catalytic systems for high-yield synthesis of 3-aryl derivatives.
One-Pot Synthesis Tandem reactions that form and functionalize the ring in a single process. nih.govDesigning sequences starting from simple aryl precursors like p-tolualdehyde.

Advanced Computational Predictions for Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design of new molecules and materials. For the 1,2,5-oxadiazole class, DFT has been extensively used to predict key properties such as heats of formation, detonation performance, and thermal stability, primarily in the context of high-energy-density materials (HEDMs). rsc.orgbohrium.comnih.govresearchgate.net These studies calculate parameters like HOMO-LUMO energy gaps to understand electronic structure and stability. rsc.orgresearchgate.net

For this compound, future computational work is essential to predict its potential in areas beyond energetic materials. Advanced DFT and time-dependent DFT (TD-DFT) calculations can elucidate its electronic and optical properties, guiding its development for applications in optoelectronics or as a functional motif in more complex systems. researchgate.netresearchgate.net For instance, computational modeling can predict how the tolyl group influences the planarity and electronic distribution of the oxadiazole ring, which is critical for designing materials like liquid crystals or organic light-emitting diodes (OLEDs).

Simulations can also forecast the compound's reactivity and metabolic stability, which is crucial for potential biological applications. By creating a detailed theoretical profile of the molecule, researchers can prioritize synthetic efforts and rationally design derivatives with enhanced properties. rsc.org

Computational Method Predicted Property Application Area
Density Functional Theory (DFT) Ground-state geometry, HOMO-LUMO gap, heat of formation, bond dissociation energy. rsc.orgnih.govMaterial Stability, Reactivity, Energetic Properties.
Time-Dependent DFT (TD-DFT) UV-Vis absorption spectra, excitation energies. researchgate.netresearchgate.netOptoelectronics, Photochemistry.
Molecular Dynamics (MD) Conformational analysis, intermolecular interactions, solvation effects.Material Science, Pharmaceutical Design.
QSAR (Quantitative Structure-Activity Relationship) Correlation of molecular structure with biological activity.Medicinal Chemistry.

Integration into Hybrid Material Systems

A significant area for future research is the incorporation of the this compound unit into hybrid material systems. The inherent properties of the 1,2,5-oxadiazole ring, such as its high nitrogen content, planarity, and thermal stability, make it an attractive building block. nih.govfrontiersin.org

High-Energy-Density Materials (HEDMs): The most explored application for the 1,2,5-oxadiazole core is in HEDMs. bohrium.comresearchgate.netenergetic-materials.org.cn By functionalizing the ring with energetic groups (e.g., -NO₂, -N₃), researchers have designed numerous compounds with high detonation performance. rsc.orgbohrium.comfrontiersin.org Future work could involve synthesizing and evaluating this compound derivatives bearing such groups, or incorporating the molecule as a structural component in energetic polymers or co-crystals.

Liquid Crystals: While research has focused on 1,3,4- and 1,2,4-oxadiazole (B8745197) isomers for liquid crystal applications, the 1,2,5-isomer remains a candidate for exploration. tandfonline.comrsc.orgnih.gov The rigid, planar structure of the aryl-oxadiazole core is conducive to forming mesophases. The 4-methylphenyl group can influence the molecule's aspect ratio and intermolecular interactions, which are critical for liquid crystallinity.

Energetic Ionic Liquids: A novel frontier is the development of 1,2,5-oxadiazole-based energetic ionic liquids (EILs). These materials combine the high energy content of the oxadiazole ring with the unique properties of ionic liquids, such as low vapor pressure and high thermal stability, making them potential hypergolic fuels. nih.gov

Exploration of New Reactivity Profiles

Understanding the reactivity of this compound is key to unlocking its synthetic potential. The 1,2,5-oxadiazole ring is generally stable, but its substituents and the ring itself can participate in various transformations. nih.gov

A promising avenue for future study is the exploration of regioselective C-H activation. Direct functionalization of the tolyl group or the oxadiazole ring would provide efficient routes to more complex derivatives without the need for pre-functionalized starting materials. mdpi.com

Furthermore, the Boulton-Katritzky rearrangement, a thermal or base-catalyzed reaction, is a known transformation for some 1,2,4-oxadiazole systems that converts them into other five-membered heterocycles. rsc.orgbeilstein-journals.org Investigating whether this compound or its derivatives can undergo similar or novel rearrangement reactions could lead to the discovery of new heterocyclic scaffolds.

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Methylphenyl)-1,2,5-oxadiazole and its derivatives?

The synthesis typically involves cyclization reactions using precursors like hydrazides or nitrile oxides. For example, 1,2,5-oxadiazole N-oxide derivatives can be synthesized via nucleophilic displacement reactions or oxidation of amino precursors (e.g., 3-amino-1,2,5-oxadiazole) with nitric acid . Deuterium-labeled analogs are prepared to study fragmentation patterns, as seen in mass spectrometry studies . Key steps include purification via column chromatography and structural confirmation using NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the presence of an N-oxide group in 1,2,5-oxadiazole derivatives be confirmed experimentally?

Traditional spectroscopic methods like IR and ¹H NMR are insufficient due to overlapping bands or lack of protons near the N-oxide moiety. Advanced techniques such as 2D-HETCOR NMR (HMQC and HMBC) are critical for identifying long-range carbon-proton correlations involving the =N⁺–O⁻ group . Mass spectrometry with deuterium-labeled analogs can also confirm fragmentation pathways involving the N-oxide oxygen (e.g., neutral CH₂O or OH loss) .

Advanced Research Questions

Q. What computational methods are used to analyze the stability and electronic properties of 1,2,5-oxadiazole isomers?

Density functional theory (DFT) at the B3LYP/6-311+G level is widely employed to calculate aromatic stabilization energy (ASE), HOMO-LUMO gaps, and nucleus-independent chemical shift (NICS) values. Studies show that 1,3,4-oxadiazole is generally more stable than 1,2,5-oxadiazole due to higher ASE (−20.4 kcal/mol vs. −18.5 kcal/mol) and larger HOMO-LUMO gaps (9.2 eV vs. 8.7 eV) . Substituent effects (e.g., electron-withdrawing groups) further modulate stability and reactivity .

Q. How do fragmentation patterns of 1,2,5-oxadiazole N-oxide derivatives differ in mass spectrometry?

Fragmentation pathways involve neutral losses (e.g., CH₂O or OH) and rearrangements (β-H or δ-H shifts). Deuterium labeling (e.g., 3-hydroxymethyl-N₂-oxide-4-phenyl-1,2,5-oxadiazole) confirms these mechanisms, with EI/MS data showing distinct peaks for deuterated vs. non-deuterated species . For example, a tetra-deuterated analog revealed OH loss via δ-H rearrangement involving the N-oxide oxygen .

Q. What strategies improve the biological activity of 1,2,5-oxadiazole derivatives in drug design?

Structural modifications, such as introducing sulfonyl groups (e.g., 3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide) or carboxyvinyl moieties, enhance interactions with biological targets like histone deacetylases (HDACs) . Activity is optimized by balancing lipophilicity (logP) and hydrogen-bonding capacity, as seen in antitumor derivatives with IC₅₀ values < 1 μM . Molecular docking studies guide rational design by predicting binding affinities to enzyme active sites .

Q. Why are 1,2,5-oxadiazoles promising for high-energy density materials (HEDMs)?

The oxadiazole ring provides favorable oxygen balance and nitrogen content, critical for detonation performance. Substitution patterns (e.g., nitro or amino groups) enhance thermal stability and detonation velocity (e.g., 5,5′-dinitramino-3,3′-azo-1,2,5-oxadiazole achieves velocities > 8,500 m/s) . Computational modeling (e.g., periodic band calculations) predicts crystal packing and sensitivity .

Methodological Considerations

Q. How to resolve contradictions in stability data between oxadiazole isomers?

Stability trends depend on substituent electronic effects. While 1,3,4-oxadiazole is generally more stable, electron-donating groups (e.g., methyl) on 1,2,5-oxadiazole can increase its thermal stability by delocalizing π-electrons . Experimental validation via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) is recommended .

Q. What experimental and computational tools are essential for structure-activity relationship (SAR) studies?

  • Experimental : Synthesize derivatives with systematic substituent variations (e.g., halogens, methoxy, carboxy). Test biological activity using in vitro assays (e.g., HDAC inhibition or antiproliferative screens) .
  • Computational : Perform molecular dynamics simulations to assess binding modes and DFT calculations to correlate electronic parameters (e.g., electrophilicity index, ω) with activity .

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